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Compound of Interest |

Compound Name: 7-Chloroisoquinolin-5-amine
CAS No.: 608515-70-4
Cat. No.: B1387628
. J

Executive Summary

o Compound: 7-Chloroisoquinolin-5-amine[1][2][3][4]
o CAS Registry Number: 608515-70-4[3]
e Molecular Formula:

[3][5]

e Molecular Weight: 178.62 g/mol [3][5]
» Role: Pharmacophore scaffold for ATP-competitive inhibitors.

o Key ldentifier: The unique substitution pattern (5-amino, 7-chloro) creates a distinct NMR
splitting pattern on the benzenoid ring (meta-coupling) and a characteristic 3:1 isotope ratio
in Mass Spectrometry.

Structural Analysis & Logic

Before interpreting spectra, one must understand the electronic environment. The isoquinoline
core is electron-deficient (pyridine-like), but the 5-amine group acts as a strong electron donor
(+M effect), significantly shielding the C4 and C6 positions.
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Electronic Vector Diagram (Logic Flow)

» N2 (Isoquinoline Nitrogen): Withdraws electron density, deshielding H1 and H3.
» 5-NH2 (Amine): Donates electron density into the benzenoid ring.

o Effect: Strong upfield shift (shielding) for H4 (peri-proximity) and H6 (ortho).
e 7-Cl (Chlorine): Inductive withdrawal (-1) but weak resonance donation (+M).

o Effect: Deshields H6 and H8 slightly relative to the amine effect.
e Coupling:

o H1: Singlet (s).

o H3 & H4: Doublets (d) with

Hz.

o H6 & H8: Meta-coupled doublets (d) with
Hz.
Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

(Preferred for solubility and exchangeable protons). Reference: TMS (0.00 ppm).

Table 1:
C and

H NMR Assignment (Characteristic Shifts)
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Position

H Shift (

» Ppm)

Multiplicity

(Hz)

C Shift
(ppm)

Electronic
Rationalizat
ion

9.15-9.25

Singlet (s)

~152.0

Deshielded
by adjacent
ring Nitrogen
(C=N).

8.45 - 8.55

Doublet (d)

5.8

~142.0

to Nitrogen;
typical
heteroaromati
c shift.

7.60-7.70

Doublet (d)

5.8

~115.0

Shielded by
5-NH2 (peri-
effect).

~143.0

Ipso-carbon

attached to

(deshielded).

6.90 - 7.00

Doublet (d)

2.0

~110.0

Ortho to

; strongly
shielded.

~133.0

Ipso-carbon
attached to
Cl.

7.40 -7.50

Doublet (d)

2.0

~122.0

Meta to

, Ortho to Cl.

5.80-6.20

Broad (br s)

Exchangeabl
e; shift varies
with

concentration

/water.
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Note: The meta-coupling between H6 and H8 (approx 2.0 Hz) is the diagnostic fingerprint for
the 5,7-disubstitution pattern.

B. Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or APCI in Positive Mode.

Table 2: MS Fragmentation & Isotope Pattern

. Relative . .
m/z Value lon Identity Diagnostic Feature
Abundance
( Protonated molecular
179.1 100% (Base Peak) )
ion.
Cl)
( Chlorine Isotope
181.1 ~32% _ _
Signature (3:1 ratio).
Cl)
Loss of Chlorine
144.0 <10% radical/ion (rare in soft
ionization).
Loss of HCN from the
152.1 Variable pyridine ring (typical

for isoquinolines).

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.
e 3420 & 3340 cm

: N-H Stretching (Primary Amine doublet).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1625 cm

: C=N Stretching (Isoquinoline ring).

1590 cm

: N-H Bending (Scissoring).

1080 - 1050 cm

: Ar-Cl Stretching (Chlorobenzene type).

820 - 780 cm

: C-H Out-of-plane bending (Isolated/Meta protons).

Experimental Protocols (Self-Validating Systems)
Protocol 1: Sample Preparation for NMR

» Objective: Prevent aggregation and exchange broadening.
o Step 1: Weigh 5.0 mg of 7-Chloroisoquinolin-5-amine into a clean vial.
e Step 2: Add 0.6 mL of DMSO-

(99.9% D). Why DMSO? Chloro-amino heterocycles often have poor solubility in
. DMSO also sharpens the exchangeable
peak.

e Step 3: Sonicate for 30 seconds to ensure homogeneity.
o Step 4: Filter through a cotton plug into the NMR tube if any particulate remains.

» Validation: Check the lock signal. If the lock level is unstable, the sample may contain
paramagnetic impurities (from reduction steps); filtration or re-purification is required.

Protocol 2: HPLC-MS Purity Check
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5
m).

e Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 8 minutes.

e Detection: UV at 254 nm and MS (ESI+).

e Success Criteria: A single UV peak at retention time

coinciding with the m/z 179/181 doublet.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from the nitro-precursor to the final
characterized amine, highlighting the decision nodes for quality control.
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Start: 7-Chloro-5-nitroisoquinoline

Nitro to Amine

Reduction Step
(Fe/AcOH or SnCI2)

Workup: Basify (pH 10) & Extract

'

Crude Amine Isolated

Purification
(Column Chrom: DCM/MeOH)

1H NMR (DMSO-d6) LC-MS (ESI+)

Check: Meta-coupling (H6/H8) Check: m/z 179/181 (3:1)

Structure Confirmed / Mass/Purity Confirmed

Validated 7-Chloroisoquinolin-5-amine

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic validation of 7-Chloroisoquinolin-5-
amine, emphasizing the parallel validation of structure (NMR) and mass (MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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